molecular formula C16H14Cl2N2OS B12462150 N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B12462150
M. Wt: 353.3 g/mol
InChI Key: PCHJIIPBTKEVKK-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 2,5-dichloroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide
  • N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide
  • N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide

Uniqueness

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is unique due to its specific combination of dichlorophenyl and dimethylbenzamide groups This unique structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C16H14Cl2N2OS/c1-9-3-4-11(7-10(9)2)15(21)20-16(22)19-14-8-12(17)5-6-13(14)18/h3-8H,1-2H3,(H2,19,20,21,22)

InChI Key

PCHJIIPBTKEVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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